molecular formula C9H6F4N2O2S B1373965 3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide CAS No. 1394040-52-8

3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide

Cat. No. B1373965
M. Wt: 282.22 g/mol
InChI Key: XTMNERAQUITYOY-UHFFFAOYSA-N
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Description

“3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1394040-52-8 . It has a molecular weight of 282.22 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H6F4N2O2S/c10-8-2-1-7 (3-6 (8)4-14)18 (16,17)15-5-9 (11,12)13/h1-3,15H,5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.22 . It is a powder that is stored at room temperature .

Scientific Research Applications

  • Kinase Inhibitor Synthesis :

    • A study by Wong et al. (2010) explored using the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for synthesizing potential inhibitors of serine-threonine kinases, important for cancer treatment. The synthesized compounds showed significant inhibitory activity against human cyclin-dependent kinase 2, a key target in cancer therapy (Wong et al., 2010).
  • Genotoxic Impurity Quantification :

    • Katta et al. (2017) synthesized a similar compound and developed an ultra-performance liquid chromatography (UPLC) method to quantify it as a genotoxic impurity in Escitalopram Oxalate. This work demonstrates the importance of sensitive analytical methods in drug quality control (Katta et al., 2017).
  • Polymorphism in Aromatic Sulfonamides :

    • Terada et al. (2012) investigated the polymorphism of aromatic sulfonamides with fluorine groups. They found that sulfonamides with fluorine afforded polymorphs or pseudopolymorphs, suggesting the significant role of fluorine in the molecular arrangement of these compounds (Terada et al., 2012).
  • Carbonic Anhydrase Inhibitory Activities :

    • Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. These findings have potential implications in the design of new therapeutic agents (Kucukoglu et al., 2016).
  • Anticonvulsant Synthesis :

    • Saemian et al. (2006) discussed the synthesis of 1,2,3-triazole anticonvulsants, including derivatives with a sulfonamide group. This study highlights the utility of such compounds in the development of new anticonvulsant drugs (Saemian et al., 2006).

properties

IUPAC Name

3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4N2O2S/c10-8-2-1-7(3-6(8)4-14)18(16,17)15-5-9(11,12)13/h1-3,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMNERAQUITYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
Reactant of Route 6
3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide

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